molecular formula C8H11NO2S B10844006 4-Amino-3-(2-thienyl)butanoic acid CAS No. 98593-59-0

4-Amino-3-(2-thienyl)butanoic acid

Cat. No.: B10844006
CAS No.: 98593-59-0
M. Wt: 185.25 g/mol
InChI Key: QDVRXIPQICAUFK-UHFFFAOYSA-N
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Description

4-Amino-3-(2-thienyl)butanoic acid (CAS RN: 98593-59-0) is a heterocyclic amino acid derivative with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . Its structure features a thienyl (2-thienyl) substituent at the 3-position of the butanoic acid backbone, distinguishing it from other amino acid derivatives. The compound's InChIKey (QDVRXIPQICAUFK-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-thiophen-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVRXIPQICAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928352
Record name 4-Amino-3-(thiophen-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98593-59-0, 133933-76-3
Record name 4-Amino-3-(2-thienyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98593-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(2-thienyl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-(thiophen-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Another approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production of 4-Amino-3-(2-thienyl)butanoic acid may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-thienyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or alkane.

Scientific Research Applications

4-Amino-3-(2-thienyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-thienyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The thiophene ring can participate in π-π stacking interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

4-Amino-3-(4-chlorophenyl)butanoic Acid
  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.66 g/mol
  • Its enantiopure forms (R/S) have been crystallized for enhanced stability, with purity ≥95% and enantiomeric excess ≥95% .
4-Amino-3-(4-fluorophenyl)butanoic Acid (Fluorophenibut)
  • Molecular Formula: C₁₀H₁₂FNO₂
  • Molecular Weight : 197.21 g/mol
  • The (R)-enantiomer (CAS 741217-33-4) is explicitly synthesized for neurological research .
  • Applications : Analogous to baclofen, used in studying GABA-B receptor activity .

Comparison Table :

Property 4-Amino-3-(2-thienyl)butanoic Acid 4-Amino-3-(4-chlorophenyl)butanoic Acid 4-Amino-3-(4-fluorophenyl)butanoic Acid
Molecular Weight 185.24 g/mol 213.66 g/mol 197.21 g/mol
Substituent Thienyl (aromatic sulfur) Chlorophenyl (electron-withdrawing Cl) Fluorophenyl (electronegative F)
Solubility Not explicitly reported pH-dependent, moderate Likely higher than Cl analog
Enantiopure Forms Not specified Available (S/R, ≥99% purity) Synthesized (R-enantiomer)

Thienyl-Modified Analogs

(±)-4-Amino-3-(5-chloro-2-thienyl)-butanoic Acid
  • Molecular Formula: C₈H₁₀ClNO₂S
  • Molecular Weight : 219.7 g/mol
  • Key Properties : Chlorine addition increases molecular weight by ~34.5 g/mol compared to the parent compound. Radiolabeled ([³H]) versions are used in tracer studies .
Boc-Protected Derivatives (e.g., Boc-(R)-3-Amino-4-(2-thienyl)butanoic Acid)
  • Molecular Formula: C₁₃H₁₉NO₄S
  • Molecular Weight : 285.36 g/mol
  • Key Properties : The Boc (tert-butoxycarbonyl) group enhances stability for peptide synthesis. Hydrochloride salts (e.g., CAS 269726-88-7) improve crystallinity .

Comparison Table :

Property This compound (±)-4-Amino-3-(5-chloro-2-thienyl)-butanoic Acid Boc-(R)-3-Amino-4-(2-thienyl)butanoic Acid
Molecular Weight 185.24 g/mol 219.7 g/mol 285.36 g/mol
Functional Modification None Chlorine substitution Boc-protected amine
Research Use Base compound Radiolabeling studies Peptide synthesis

Heterocyclic and Aliphatic Variants

4-Amino-3-(pyridin-4-yl)butanoic Acid
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.2 g/mol
  • Key Properties : Pyridyl substitution introduces a basic nitrogen, altering electronic properties compared to thienyl. Discontinued commercial availability limits current research .
(R)-2-Amino-4-(ethylthio)butanoic Acid
  • Molecular Formula: C₆H₁₃NO₂S
  • Molecular Weight : 179.24 g/mol
  • Key Properties : Ethylthio group at the 4-position instead of 3-position thienyl. Used in studying sulfur metabolism pathways .

Comparison Table :

Property This compound 4-Amino-3-(pyridin-4-yl)butanoic Acid (R)-2-Amino-4-(ethylthio)butanoic Acid
Molecular Weight 185.24 g/mol 180.2 g/mol 179.24 g/mol
Heteroatom Sulfur (thienyl) Nitrogen (pyridyl) Sulfur (ethylthio)
Research Focus Unspecified Discontinued Metabolic studies

Biological Activity

4-Amino-3-(2-thienyl)butanoic acid (also known as 2-thienyl-4-aminobutyric acid) is an amino acid derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO₂S, and its structure includes a thienyl group attached to a butanoic acid backbone. The presence of the thienyl ring may influence its interaction with biological targets.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties, particularly in modulating neurotransmitter systems. It has been studied for its potential role as a GABA (gamma-aminobutyric acid) analog, which could influence inhibitory neurotransmission in the central nervous system.

  • Mechanism of Action : The compound is hypothesized to act as a GABA receptor modulator, potentially enhancing GABAergic activity, which is crucial for maintaining neuronal excitability and preventing overexcitement in the brain.

2. Antioxidant Activity

Studies have suggested that this compound possesses antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thus protecting cells from oxidative stress.

  • Research Findings : In vitro assays demonstrated that this compound can scavenge free radicals effectively, indicating its potential use in therapeutic applications aimed at reducing oxidative damage in various diseases, including neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuropharmacologicalModulation of GABA receptors; potential anxiolytic effects
AntioxidantEffective scavenging of free radicals; protective effects against oxidative stress
Enzyme InhibitionPotential inhibition of specific proteases; implications for cancer treatment

Mechanisms Behind Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : By mimicking GABA, it may enhance inhibitory neurotransmission.
  • Antioxidant Mechanism : The thienyl group may facilitate electron donation to free radicals, stabilizing them and preventing cellular damage.
  • Protease Inhibition : The compound may interact with proteolytic enzymes, potentially leading to therapeutic effects against certain cancers by inhibiting tumor growth.

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